Heneicosapentaenoic acid

Catalog No.
S763257
CAS No.
24257-10-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosapentaenoic acid

CAS Number

24257-10-1

Product Name

Heneicosapentaenoic acid

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

OQOCQFSPEWCSDO-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

Synonyms

(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid;

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O

Studying the Role of Double Bond Position in Fatty Acids

HPA serves as a valuable tool in research investigating the significance of double bond placement in n-3 (omega-3) fatty acids. Studies compare how HPA, with its unique double bond configuration, incorporates into cellular components like phospholipids and triacylglycerols compared to other n-3 fatty acids like EPA and docosahexaenoic acid (DHA) [1]. This research helps scientists understand how the specific arrangement of double bonds within fatty acid molecules influences their biological functions.

Source

[1] Cayman Chemical: Heneicosapentaenoic Acid ethyl ester ()

Exploring Anti-Inflammatory Properties

Source

[2] PubMed Central: The omega-3 fatty acid heneicosapentaenoic acid (HPA) is a potent inhibitor of 5-lipoxygenase and leukotriene B4 production in human neutrophils ()

Heneicosapentaenoic acid is a polyunsaturated fatty acid classified as an omega-3 fatty acid, with the chemical formula C21H32O2. It is characterized by its 21 carbon atoms and five double bonds, specifically positioned at the 6th, 9th, 12th, 15th, and 18th carbons in the chain. The systematic name for heneicosapentaenoic acid is all-cis-6,9,12,15,18-heneicosapentaenoic acid. This compound is found in trace amounts in certain marine organisms, particularly in fish oils and the green alga B. pennata .

  • Modulating Eicosanoid Production: By inhibiting arachidonic acid synthesis and inactivating prostaglandin H synthase, HPA might influence the production of inflammatory eicosanoids [].
Typical of polyunsaturated fatty acids. The double bonds present in its structure make it susceptible to oxidation, which can lead to the formation of lipid peroxides. The reactivity of these double bonds allows heneicosapentaenoic acid to participate in enzymatic reactions, such as those catalyzed by lipoxygenases and cyclooxygenases, which are involved in the production of bioactive lipid mediators . Additionally, heneicosapentaenoic acid can serve as a substrate for elongation and desaturation processes that convert it into other longer-chain fatty acids.

Heneicosapentaenoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from marine sources such as fish oils or algae.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that build up the carbon chain while incorporating the requisite double bonds.
  • Biotechnological Methods: Microbial fermentation processes using genetically modified organisms can produce heneicosapentaenoic acid by manipulating metabolic pathways .

Heneicosapentaenoic acid has several applications:

  • Nutritional Supplements: Due to its omega-3 content, it is often included in dietary supplements aimed at improving heart health and reducing inflammation.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses for conditions like cardiovascular disease and neurodegenerative disorders.
  • Cosmetics: Its moisturizing properties make it a candidate for use in skin care products .

Studies have shown that heneicosapentaenoic acid interacts with various biological systems. For instance, it can modulate inflammatory responses by influencing cytokine production and leukocyte function. Additionally, its interaction with cell membranes may affect receptor activity and signal transduction pathways . Research also indicates its potential role in enhancing the efficacy of certain medications by altering lipid profiles in patients.

Heneicosapentaenoic acid shares structural similarities with other omega-3 fatty acids but differs primarily in its carbon chain length and position of double bonds. Below is a comparison with similar compounds:

CompoundCarbon AtomsDouble BondsUnique Features
Alpha-Linolenic Acid183Shorter chain; precursor to other omega-3 fatty acids
Eicosapentaenoic Acid205One carbon shorter than heneicosapentaenoic acid; widely studied for cardiovascular benefits
Docosahexaenoic Acid226Longer chain; critical for brain health
Docosapentaenoic Acid225Similar length but fewer double bonds; less common

Heneicosapentaenoic acid is unique due to its specific carbon length (21 carbons) and the arrangement of its double bonds, which distinguishes it from both shorter and longer-chain omega-3 fatty acids . This unique structure may confer specific biological activities that are still being explored in scientific research.

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Assay:≥95%A solution in ethanol

UNII

HR3EZB17BI

Other CAS

24257-10-1

Wikipedia

Heneicosapentaenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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